molecular formula C21H17N3O2S B2517166 N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-96-2

N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2517166
M. Wt: 375.45
InChI Key: QTZJZPSZQQZOQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been explored in various studies, with each employing different starting materials and reaction conditions to obtain novel compounds with potential biological activities. In one study, benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives were synthesized using 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate, catalyzed by TBAHS, followed by amide formation with secondary amines . Another research synthesized 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides by reacting 6-carboxamides with substituted benzylchlorides and chloroacetic acid, confirming the structures through NMR spectral data and elemental analysis . Additionally, a two-variant synthesis approach was developed for 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, involving either a nine-step transformation starting with primary alkylamine addition to methyl acrylate or a four-step transformation of Boc-β-alanine . Lastly, N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate .

Molecular Structure Analysis

The molecular structures of the synthesized thiazolo[3,2-a]pyrimidine derivatives were elucidated using NMR spectroscopy and elemental analysis. The NMR spectra typically showed signals for the amino group, methyl group at position 5 of the thieno[2,3-d]pyrimidine system, the carboxamide NH group, and the benzyl CH2 group protons, with variations depending on the substituents present in the amide aromatic cycle . These structural analyses are crucial for confirming the successful synthesis of the desired compounds and for further understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidine derivatives are characterized by the formation of amide bonds and the introduction of various substituents to the core structure. The reactions are typically catalyzed by substances such as TBAHS and involve intermediates like ethyl chloroacetate. The choice of reactants and reaction conditions directly influences the yield and purity of the final compounds .

Physical and Chemical Properties Analysis

While the provided data does not give detailed information on the physical and chemical properties of the specific compound "N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide," it can be inferred from the related compounds that these properties are influenced by the presence of various functional groups such as amides, methyl groups, and aromatic systems. These groups can affect solubility, melting points, and stability, which are important for the compounds' potential as pharmaceutical agents .

Biological Activity and Case Studies

The synthesized thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their biological activities, particularly as potential anticancer and antimicrobial agents. For instance, certain benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives showed promising cytotoxicity against human cancer cell lines, with compound 5b exhibiting significant activity against breast adenocarcinoma cell lines . Similarly, some 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated higher antimicrobial activity than reference drugs against various microorganisms . These studies provide a foundation for further research and development of thiazolo[3,2-a]pyrimidine derivatives as therapeutic agents.

Scientific Research Applications

Synthesis and Derivative Formation

  • Research has explored the synthesis of new thiazolo[3,2-a]pyrimidine derivatives through various chemical reactions. For example, the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives showcases the chemical versatility and the potential for generating diverse pharmacologically relevant molecules (A. Fadda et al., 2013).

Antimicrobial Activity

  • Certain derivatives of thiazolo[3,2-a]pyrimidine have demonstrated antimicrobial properties. Studies on compounds such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown notable activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (S. Kolisnyk et al., 2015).

Anti-Inflammatory Activities

  • The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been investigated, with some compounds exhibiting moderate anti-inflammatory activity at certain dosage levels, suggesting their use in developing new anti-inflammatory drugs (B. Tozkoparan et al., 1999).

Structural and Conformational Studies

  • Structural modifications and conformational studies of thiazolo[3,2-a]pyrimidines have provided insights into their supramolecular aggregation and interaction patterns, which are essential for understanding their biological activities and for the design of compounds with targeted properties (H. Nagarajaiah et al., 2014).

Novel Compounds with Biological Activities

  • The design and synthesis of novel benzothiazolo[1,2-a]pyrimidine derivatives have shown promising results as potential anticancer agents, indicating the broad applicability of this chemical framework in drug discovery and development (L. Nagarapu et al., 2013).

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They have a huge synthetic potential and can be readily modified by the introduction of new binding sites . This makes them extremely useful in the development of new therapeutic possibilities .

properties

IUPAC Name

N-benzhydryl-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-13-24-20(26)17(12-22-21(24)27-14)19(25)23-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZJZPSZQQZOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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